2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O3/c1-13-6-5-9-17(14(13)2)33-20-19-28-30(21(32)29(19)11-10-26-20)12-18(31)27-16-8-4-3-7-15(16)22(23,24)25/h3-11H,12H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWRWLNVLLVVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves multiple steps. One common synthetic route includes the following steps :
Formation of the [1,2,4]triazolo[4,3-a]pyrazine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2,3-dimethylphenoxy group: This step involves a nucleophilic substitution reaction where the 2,3-dimethylphenoxy group is introduced onto the triazolo[4,3-a]pyrazine core.
Attachment of the trifluoromethylphenylacetamide moiety: This is usually done through an amide coupling reaction using suitable reagents and conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including :
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrazine moieties.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of other biologically active compounds.
Biology: The compound is studied for its inhibitory effects on c-Met/VEGFR-2 kinases, making it a potential candidate for cancer research.
Medicine: Due to its antiproliferative activities, it is explored as a potential anticancer agent.
Industry: The compound’s antimicrobial properties make it useful in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide involves inhibition of c-Met and VEGFR-2 kinases . These kinases are involved in cell proliferation and angiogenesis. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound binds to the active sites of these kinases, blocking their activity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₂₄H₂₀F₃N₅O₃.
- Electronic Effects : The 4-chlorobenzylsulfanyl group in introduces a strong electron-withdrawing effect, which may improve binding to cysteine-rich targets (e.g., kinases) .
Pharmacological Activities
Enzyme and Receptor Targeting
- (Example 284) : Contains a chloro and trifluoropropyloxy group, likely targeting ATP-binding pockets in kinases. The trifluoromethyl group mimics hydrophobic residues in co-factors .
- Target Compound: The 2,3-dimethylphenoxy group may sterically hinder off-target interactions, while the trifluoromethylphenyl acetamide could inhibit cytochrome P450 enzymes or NF-κB pathways, as seen in related structures .
Ferroptosis and Apoptosis Modulation
- : Highlights ferroptosis induction in oral squamous cell carcinoma (OSCC) by compounds with sulfanyl or methyl groups. The target compound lacks these groups, suggesting a different mechanism (e.g., apoptosis via caspase activation) .
- –7 : Antioxidant-conjugated derivatives (e.g., lipoic acid in Compound 13) show dual activity in redox modulation and kinase inhibition. The target compound’s absence of antioxidant moieties may limit its utility in oxidative stress-related conditions .
Biological Activity
The compound 2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with significant potential in pharmacology. Its structure includes a triazole and a pyrazine moiety, which are known for their diverse biological activities, particularly in cancer treatment and as kinase inhibitors.
- Molecular Formula : C22H18F3N5O3
- Molecular Weight : 457.4 g/mol
- CAS Number : 1115914-67-4
Biological Activity Overview
Research indicates that compounds similar to this one exhibit notable biological activities. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its biological activity favorably.
Anticancer Activity
Studies have demonstrated that derivatives of triazoles and pyrazines can induce apoptosis in various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis through the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to an increased Bax/Bcl-2 ratio. This shift promotes apoptotic pathways in cancer cells .
- Cell Cycle Arrest : Similar compounds have shown the ability to induce G2/M phase cell cycle arrest in breast cancer cells, which is crucial for inhibiting cancer cell proliferation .
Study 1: Apoptosis Induction
A study involving a related compound demonstrated significant induction of apoptosis in the Luc-4T1 breast cancer cell line:
- Concentration : 10 µg/mL was effective.
- Results : Increased levels of active caspase-3/7 were observed, confirming the activation of apoptotic pathways (p < 0.05) compared to control groups .
Study 2: Binding Affinity and Selectivity
Another investigation focused on the binding affinity of similar compounds to key proteins involved in apoptosis:
- Binding Energy : The compound showed strong binding interactions with EGFRTK and BCL2 domains.
- Interactions : Binding modes included conventional hydrogen bonds and Van der Waals interactions, suggesting a robust mechanism for inhibiting cancer progression .
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolo-pyrazine core followed by functionalization with phenoxy and acetamide groups. Key steps include:
- Core Formation : Cyclocondensation of hydrazine derivatives with diketones or ketones under controlled pH (6–7) and temperature (60–80°C) to form the triazolo-pyrazine ring .
- Phenoxy Group Introduction : Nucleophilic substitution or coupling reactions (e.g., Ullmann-type coupling) using 2,3-dimethylphenol derivatives, requiring anhydrous conditions and catalysts like CuI .
- Acetamide Attachment : Amide coupling via carbodiimide chemistry (e.g., EDC/HOBt) with N-[2-(trifluoromethyl)phenyl]amine, monitored by TLC/HPLC .
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (10–20°C) minimize side reactions during sensitive steps like amide bond formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency for heterocyclic ring formation .
Q. What analytical techniques are essential for characterizing this compound?
Characterization requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the triazolo-pyrazine core and substituent positions (e.g., distinguishing 2,3-dimethylphenoxy vs. para-substituted analogs) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 502.15) and detects impurities .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives, critical for structure-activity relationship (SAR) studies .
Q. Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., IC variability in kinase inhibition assays) may arise from:
- Assay Conditions : Differences in buffer pH, ATP concentration, or cell lines (e.g., HEK293 vs. HeLa) .
- Compound Stability : Hydrolysis of the acetamide group under physiological pH (7.4) can reduce efficacy; stability studies via LC-MS are recommended .
Q. Resolution Strategies :
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) .
- Metabolite Profiling : Identify degradation products using LC-MS/MS to distinguish parent compound effects from artifacts .
Q. What computational methods predict this compound’s target interactions?
Q. Validation :
- Free Energy Perturbation (FEP) : Quantifies binding energy differences between substituents (e.g., trifluoromethyl vs. chloro groups) .
Q. How to design analogs for improved pharmacokinetic properties?
SAR Insights :
| Substituent | Effect | Source |
|---|---|---|
| 2,3-Dimethylphenoxy | Enhances lipophilicity (logP +0.5) but reduces solubility | |
| Trifluoromethylphenyl | Increases metabolic stability (t >4 h in microsomes) | |
| Triazolo-pyrazine core | Critical for ATP-competitive kinase inhibition |
Q. Design Strategies :
- Solubility Optimization : Introduce polar groups (e.g., morpholine) at the acetamide side chain without disrupting target binding .
- Prodrug Approaches : Mask the acetamide as an ester to enhance oral bioavailability .
Q. What methodologies identify off-target effects in preclinical studies?
- Chemoproteomics : Activity-based protein profiling (ABPP) with clickable probes identifies unintended kinase interactions .
- Transcriptomics : RNA-seq of treated cells (e.g., 10 µM, 24 h) reveals pathway-level off-target effects (e.g., NF-κB activation) .
Q. Mitigation :
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to prioritize analogs with >50-fold selectivity .
Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?
- In Vitro Limitations : 2D cell cultures may underestimate efficacy due to lack of tumor microenvironment (TME); use 3D spheroids or organoids .
- PK/PD Modeling : Integrate plasma concentration-time profiles (C, AUC) with tumor growth inhibition to refine dosing regimens .
Q. Validation :
- PDX Models : Patient-derived xenografts recapitulate human TME and improve translatability .
Q. Tables
Q. Table 1. Comparative Bioactivity of Structural Analogs
| Compound | Substituents | IC (Kinase X) | logP |
|---|---|---|---|
| Target | 2,3-Dimethylphenoxy | 0.12 µM | 3.8 |
| Analog A | 4-Methylphenoxy | 0.45 µM | 3.5 |
| Analog B | 2-Fluorophenoxy | 0.09 µM | 4.1 |
| Data from |
Q. Table 2. Key Reaction Conditions for Synthesis
| Step | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| Core Formation | Hydrazine, diketone | 70 | 65 |
| Phenoxy Coupling | CuI, 2,3-dimethylphenol | 120 | 78 |
| Acetamide Formation | EDC, HOBt | 20 | 82 |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
